molecular formula C26H18N2O4 B11670442 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 4587-28-4

2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11670442
CAS No.: 4587-28-4
M. Wt: 422.4 g/mol
InChI Key: WXVFYUZGARDKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the iminobenzimidazole class, characterized by a benzimidazole core modified with a 2-imino group and substituted at positions 1 and 2. Key structural features include:

  • Position 3: 4-tert-Butylbenzyl group, contributing steric bulk and lipophilicity.
  • Core: 2-Imino-2,3-dihydro-1H-benzimidazole, enabling π-π stacking and metal coordination.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit diverse biological activities, such as orexin receptor modulation () and nociceptin receptor (NOP) agonism ().

Properties

CAS No.

4587-28-4

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(3-phenylmethoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C26H18N2O4/c27-14-20-22(17-9-6-10-18(13-17)30-15-16-7-2-1-3-8-16)23-24(32-25(20)28)19-11-4-5-12-21(19)31-26(23)29/h1-13,22H,15,28H2

InChI Key

WXVFYUZGARDKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

Origin of Product

United States

Preparation Methods

Cobalt-Doped Iron (III) Tartrate Complex

A water-soluble catalyst, Co·Fe₂(C₄H₄O₆)₃·6H₂O , facilitates the reaction in aqueous media under reflux or microwave irradiation.

  • Conditions : 10 mg catalyst, H₂O, 80°C, 2–4 h.

  • Yield : 85–92% for analogous chromene derivatives.

  • Advantages : Catalyst recyclability (5 cycles with <5% activity loss), eco-friendly solvent.

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-GOQDs synthesized via citric acid-thiourea condensation (185°C) enable rapid synthesis in ethanol:

  • Conditions : 30 mg catalyst, ethanol, 70°C, <2 h.

  • Yield : Up to 98% for 2-amino-4H-chromenes.

  • Advantages : High atom economy, low catalyst loading, and compatibility with diverse aldehydes.

Piperidine-Mediated Synthesis

Piperidine (0.2 equiv) in ethanol at room temperature achieves moderate yields for related chromenes:

  • Conditions : Ethanol, RT, 20 h.

  • Yield : 60–75% for 2-amino-3-cyano-4H-chromenes.

Mechanistic Pathway

The reaction proceeds through:

  • Knoevenagel condensation between 3-(benzyloxy)benzaldehyde and malononitrile to form an α-cyanocinnamate intermediate.

  • Michael addition of 4-hydroxycoumarin/dimedone to the intermediate.

  • Cyclization and tautomerization to yield the pyrano[3,2-c]chromene core.

Experimental Protocols

Synthetic Procedure Using NS-Doped GOQDs

  • Reactants :

    • 3-(Benzyloxy)benzaldehyde (1.0 equiv, 2.12 g).

    • Malononitrile (1.0 equiv, 0.66 g).

    • Dimedone (1.0 equiv, 1.40 g).

    • NS-GOQDs (30 mg) in ethanol (20 mL).

  • Procedure :

    • Heat the mixture at 70°C with stirring for 90 min.

    • Cool, filter the catalyst, and recrystallize the crude product from ethanol.

  • Yield : 95–98%.

Microwave-Assisted Synthesis

  • Reactants : Same as above, substituting dimedone with 4-hydroxycoumarin.

  • Conditions : Microwave irradiation (300 W, 100°C, 10 min).

  • Yield : 90–93% with reduced reaction time.

Structural and Electronic Characterization

Spectroscopic Analysis

  • FT-IR :

    • C≡N stretch: 2190 cm⁻¹.

    • NH₂ vibrations: 3350–3450 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Benzyloxy protons: δ 5.15 (s, 2H).

    • Aromatic protons: δ 6.8–7.5 (m, 9H).

Computational Studies

Density functional theory (DFT) at B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO gap : 4.2 eV, indicating charge transfer feasibility.

  • MEP surfaces : Electron-rich regions at the cyano and amino groups.

Comparative Analysis of Methods

ParameterNS-GOQDsCo·Fe₂ TartratePiperidine
Catalyst loading30 mg10 mg0.2 equiv
SolventEthanolWaterEthanol
Temperature (°C)708025
Time (h)1.52–420
Yield (%)989275
Recyclability5 cycles5 cyclesNot reported

Challenges and Optimizations

  • Regioselectivity : The benzyloxy group’s position (para vs. meta) affects cyclization efficiency. Microwave irradiation enhances regiocontrol.

  • Catalyst Deactivation : NS-GOQDs show minimal leaching (<2% per cycle) due to stable N,S-coordination sites .

Chemical Reactions Analysis

Synthetic Methodology

The compound is primarily synthesized via multicomponent reactions (MCRs) under microwave irradiation or catalytic conditions:

  • Microwave-assisted synthesis : A piperidine-ethanol solution with microwave irradiation (400 W, 140°C, 2 minutes) efficiently produces β-enaminonitrile intermediates, enabling rapid cyclization to form the pyranochromene core .

  • Catalytic systems : Ammonium acetate in ethanol facilitates the condensation of 4-hydroxycoumarin, malononitrile, and substituted aldehydes, achieving yields >75% .

Key reaction steps:

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition of 4-hydroxycoumarin to the nitrile intermediate.

  • Cyclization to form the fused pyrano[3,2-c]chromene system .

Amino group (-NH2):

  • Reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity .

  • Participates in Schiff base formation with aromatic aldehydes under mild acidic conditions (e.g., glacial acetic acid) .

Benzyloxy group (-OBn):

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to yield a phenolic -OH group .

  • Etherification : Reacts with alkyl halides (e.g., propargyl bromide) in DMF to introduce terminal alkyne functionalities for click chemistry .

Carbonitrile (-CN):

  • Undergoes hydrolysis with H₂SO₄ (70%) to produce carboxylic acid derivatives .

Structural Modifications via Click Chemistry

The benzyloxy group’s terminal alkyne derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Substrate Reaction Conditions Product Yield
Propargylated derivativeCuSO₄·5H₂O, ascorbic acid, DMF/H₂O (4:1), RT, 24h1,2,3-Triazole-linked pyrano[3,2-c]chromenes82–90%

This method generates hybrids with enhanced bioactivity, such as α-glucosidase inhibitors (IC₅₀ = 1.19–15.9 μM) .

Catalytic and Solvent Effects

Reaction efficiency depends critically on:

  • Catalysts : Piperidine > morpholine in ethanol for MCRs .

  • Solvents : Ethanol outperforms DMF in reducing side reactions during cyclization .

Comparative catalytic performance:

Catalyst Solvent Time Yield
PiperidineEthanol2 min89%
NH₄OAcEthanol6 h76%

Mechanistic Insights

  • Cyclization : DFT studies confirm a six-membered transition state during pyran ring formation, with activation energy ΔG‡ = 22.3 kcal/mol .

  • Regioselectivity : The amino group directs electrophilic substitutions to the C-7 position of the chromene ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is C26H18N2O4, with a molar mass of approximately 422.43 g/mol. The compound features a pyranochromene backbone, which is known for its pharmacological properties.

Antimicrobial Properties

Research has indicated that derivatives of pyranochromene compounds exhibit antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structural similarities suggest that 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile may also possess comparable antimicrobial properties.

Anticancer Activity

Pyranochromenes have been investigated for their anticancer potential. Compounds within this class have demonstrated cytotoxic effects on various cancer cell lines. A study highlighted the ability of related pyranochromene derivatives to induce apoptosis in cancer cells, suggesting that 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile could serve as a lead compound for developing new anticancer agents .

Synthetic Applications

The presence of both amino and cyano groups in the structure makes 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile a valuable building block in organic synthesis. It can be utilized in various organic transformations to synthesize more complex molecules. The compound's ability to participate in nucleophilic substitutions and cyclization reactions enhances its utility in synthetic chemistry .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving pyranochromene derivatives, researchers synthesized several compounds and tested their antimicrobial efficacy. The results indicated that certain modifications to the pyranochromene structure significantly enhanced antibacterial activity against multidrug-resistant strains . This suggests that structural variations in compounds like 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile could lead to improved therapeutic agents.

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of pyranochromenes. The study found that specific derivatives exhibited potent cytotoxicity against breast cancer cell lines. These findings underscore the potential of 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action for 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to its observed pharmacological effects . For example, it may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences:

Compound Name (Reference) Molecular Formula Substituents (Position 3) Substituents (Position 1) Biological Activity/Applications
Target Compound C₂₃H₂₉N₃O 4-tert-Butylbenzyl Ethanol Not explicitly reported
1-(3,4-Dichlorophenyl)-... () C₂₃H₂₁Cl₂N₃O 4-Methylbenzyl 2-(3,4-Dichlorophenyl)ethanol Orexin receptor interaction
2-(3-Ethyl-...) () C₁₁H₁₅N₃O Ethyl Ethanol Unspecified; potential synthetic intermediate
MT-7716 () C₂₇H₂₆ClN₃O₂ Acenaphthen-1-ylpiperidin Methylacetamide NOP receptor agonist; reduces ethanol self-administration
Domperidone () C₂₂H₂₄ClN₅O₂ Piperidinylpropyl Chlorobenzimidazolone Dopamine D2 receptor antagonist

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Steric Hindrance : The bulky tert-butyl group may reduce binding to sterically restricted active sites but improve metabolic stability by shielding the benzimidazole core from oxidative enzymes.

Biological Activity

2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound with significant potential in pharmacology, particularly in the field of cancer treatment. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and structural characteristics that enhance its efficacy.

Structural Characteristics

The compound features a unique pyranochromene core structure, which is a fused heterocyclic system combining chromene and pyran rings. The presence of an amino group, a benzyloxy substituent, and a carbonitrile functional group contributes to its diverse biological activities. The molecular formula is C26H18N2O4C_{26}H_{18}N_{2}O_{4}, with a molecular weight of approximately 422.43 g/mol .

Biological Activity Overview

Research indicates that compounds in the pyranochromene family exhibit various biological activities, particularly anticancer effects. The specific compound under review has shown promising results in several studies:

  • Anticancer Activity :
    • A study tested derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles against eight human tumor cell lines. Results indicated significant antiproliferative activity with IC50 values in the low micromolar range .
    • Notably, some derivatives caused microtubule disruption and G2/M cell cycle arrest in melanoma cells (518 A2), highlighting their potential as anticancer agents .
  • Mechanism of Action :
    • The mechanism involves centrosome de-clustering and anti-angiogenic effects both in vitro and in vivo. These properties are critical for inhibiting tumor growth and metastasis .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-amino-5-oxo-4-(4-nitrophenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileC25H18N2O4Contains a nitrophenyl group; studied for antitumor activity
5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileC24H16N2O3Lacks amino substitution; simpler structure
2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileC27H22N2O5Contains ethoxy group; potentially different solubility profile

The benzyloxy substitution in the compound enhances its solubility and bioavailability while retaining significant pharmacological potential compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Studies :
    • In vitro tests demonstrated that derivatives showed considerable activity against various cancer cell lines (e.g., HT-29 colon carcinoma cells), with the most potent derivative exhibiting an IC50 value of 0.5 μM .
  • Cell Cycle Arrest :
    • The compound was shown to induce cell cycle arrest at the G2/M phase in specific cancer cell lines. This arrest is critical for preventing cancer cell proliferation and promoting apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction involving substituted benzaldehydes, malononitrile, and resorcinol derivatives. Key steps include:

  • Cyclocondensation : React 3-(benzyloxy)benzaldehyde with malononitrile in ethanol under reflux (80–90°C) for 4–6 hours.
  • Acid Catalysis : Use piperidine or ammonium acetate as a catalyst to facilitate Knoevenagel condensation and subsequent cyclization.
  • Workup : Precipitate the product by adjusting pH to neutral and purify via recrystallization (ethanol:toluene, 1:2 ratio) .
    Characterization typically involves FT-IR (for –CN and –NH₂ groups), 1^1H/13^13C NMR (to confirm regiochemistry), and HRMS for molecular validation .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of nitrile (–CN) at ~2185–2190 cm1^{-1}, amino (–NH2_2) at ~3322–3300 cm1^{-1}, and carbonyl (C=O) at ~1650–1680 cm1^{-1}.
  • 1^1H NMR : Identify aromatic protons (δ 6.3–7.3 ppm), the methine proton (C4-H, δ ~4.9–5.0 ppm), and –NH2_2 (δ ~6.9–7.0 ppm, broad singlet).
  • X-ray Crystallography : Resolve π-stacking interactions (e.g., centroid distances of ~3.8 Å) and hydrogen-bonding motifs (N–H⋯N/O) to validate 3D conformation .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the compound’s supramolecular packing and stability?

Methodological Answer: Substituents alter crystal packing via non-covalent interactions:

  • Hydrogen Bonding : Bulky groups (e.g., –OCH3_3) disrupt N–H⋯O/N networks, reducing thermal stability. For example, R_2$$^2(12) and R_2$$^2(14) motifs stabilize 3D frameworks in unsubstituted analogs .
  • π-Stacking : Electron-withdrawing groups (e.g., –Cl) enhance aromatic interactions (centroid distances <4.0 Å), observed in related chlorophenyl derivatives .
  • Torsional Analysis : Use Mercury software to calculate dihedral angles (e.g., pyran ring puckering parameters via Cremer-Pople analysis) .

Q. What mechanistic insights explain contradictions in reaction yields for substituted derivatives?

Methodological Answer: Yield discrepancies arise from:

  • Steric Effects : Bulky substituents (e.g., 3-methoxy vs. 2-methoxy) hinder cyclization, reducing yields by 15–20% .
  • Electronic Effects : Electron-deficient aldehydes (e.g., nitro-substituted) accelerate Knoevenagel steps but may promote side reactions (e.g., dimerization).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, increasing yields by 10–25% compared to ethanol .

Q. How can computational methods resolve ambiguities in bioactivity predictions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or DNA topoisomerases). Focus on the nitrile and carbonyl groups as hydrogen-bond acceptors.
  • QSAR Modeling : Train models on chromene derivatives with known IC50_{50} values (e.g., anticancer activity) to predict substituent effects. Include descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns trajectories) to prioritize synthesis targets .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hydrogen-bonding motifs in X-ray structures?

Methodological Answer: Variations arise from:

  • Crystallization Conditions : Slow evaporation from DMSO yields N–H⋯O bonds (2.8–3.0 Å), while rapid cooling from ethanol favors N–H⋯N interactions (2.7–2.9 Å) .
  • Protonation States : Neutral vs. zwitterionic forms (e.g., –NH2_2 ↔ –NH+^+–) alter bond lengths. Use Hirshfeld surface analysis to quantify interaction ratios (e.g., 30% N–H⋯O vs. 45% N–H⋯N) .

Q. Why do similar derivatives exhibit divergent thermal stabilities (TGA data)?

Methodological Answer: Thermal stability (Tdec_{dec} >250°C vs. <200°C) correlates with:

  • Hydrogen-Bond Density : Higher H-bond density (e.g., 12 interactions per unit cell) increases decomposition onset by ~50°C .
  • Aromatic Stacking : Derivatives with parallel-displaced π-stacking (e.g., offset <1.5 Å) exhibit 10–15% higher residual mass at 400°C .

Methodological Best Practices

Q. What protocols minimize byproducts during chromene ring formation?

Methodological Answer:

  • Catalyst Screening : Use 10 mol% DBU (1,8-diazabicycloundec-7-ene) instead of piperidine to suppress Michael addition byproducts.
  • Temperature Control : Maintain reflux <90°C to avoid decarboxylation of malononitrile intermediates.
  • In Situ Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) to terminate at 85–90% conversion .

Q. How to validate crystallographic data quality for publication?

Methodological Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction.
  • Refinement Criteria : Achieve R1_1 <0.05 and wR2_2 <0.15 for I > 2σ(I). Report Flack parameter (|x| <0.1) for chiral centers.
  • Validation Tools : Check CIF files with PLATON/CHECKCIF; resolve ADPs (anisotropic displacement parameters) for non-H atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.